molecular formula C28H47NO5 B12408566 Glyco-obeticholic acid-d5

Glyco-obeticholic acid-d5

Cat. No.: B12408566
M. Wt: 482.7 g/mol
InChI Key: MTLPUOZJBFHNSO-UDMQDPCHSA-N
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Preparation Methods

The synthesis of Glyco-obeticholic acid-d5 involves the incorporation of deuterium into Glyco-obeticholic acid. The preparation typically follows the synthetic routes used for Obeticholic acid, with modifications to introduce deuterium. A novel scalable four-step process has been developed to improve the synthesis of Obeticholic acid, which includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process can be adapted for the synthesis of this compound by using deuterated reagents.

Chemical Reactions Analysis

Glyco-obeticholic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Scientific Research Applications

Glyco-obeticholic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Glyco-obeticholic acid-d5, like its non-deuterated counterpart, acts as a farnesoid X receptor agonist. Activation of this receptor suppresses the synthesis of bile acids from cholesterol and increases their transport out of hepatocytes . This reduces the overall size of the circulating bile acid pool and promotes choleresis. The molecular targets involved include the farnesoid X receptor and various enzymes in the bile acid synthesis pathway .

Comparison with Similar Compounds

Glyco-obeticholic acid-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:

Properties

Molecular Formula

C28H47NO5

Molecular Weight

482.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2

InChI Key

MTLPUOZJBFHNSO-UDMQDPCHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O

Origin of Product

United States

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